3-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride

Description

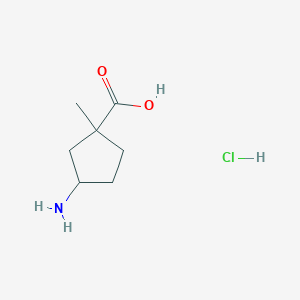

3-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride is a cyclopentane-derived amino acid hydrochloride. Its structure features a cyclopentane ring substituted with a methyl group at position 1, an amino group at position 3, and a carboxylic acid group at position 1, forming a bicyclic framework.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-1-methylcyclopentane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(6(9)10)3-2-5(8)4-7;/h5H,2-4,8H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINZZEYBRXBLKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2109088-29-9 | |

| Record name | 3-amino-1-methylcyclopentane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride typically involves the following steps:

Cyclopentane Derivative Formation: The starting material is a cyclopentane derivative, which undergoes a series of reactions to introduce the amino and carboxylic acid groups.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically involving carbon dioxide or carboxylic acid derivatives.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

- Chemistry: It serves as a chiral building block in the synthesis of complex molecules.

- Biology: It is studied for its potential role in enzyme inhibition and protein interactions.

- Medicine: It is investigated for potential therapeutic effects and as an intermediate in drug synthesis.

- Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Chemical Reactions

3-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride can undergo several chemical reactions:

- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives, using oxidizing agents like potassium permanganate and hydrogen peroxide.

- Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents, such as alkyl halides or acyl chlorides.

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors, potentially inhibiting enzymes involved in metabolic pathways or modulating cell signaling pathways.

Key Mechanisms:

- Enzyme Inhibition: It has the potential to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.

- Receptor Interaction: It may bind to specific receptors, altering their activity and leading to downstream effects that impact cell signaling pathways.

Research indicates several biological activities:

- Anticancer Properties: Preliminary studies suggest anticancer activity by inhibiting cell growth in various cancer cell lines. Structural analogs have shown enhanced potency against MCF-7 breast cancer cells.

- Enzyme Interaction Analysis: It can reduce ATP synthesis by binding to the enzyme's active site, suggesting a potential application in metabolic disorders.

Mechanism of Action

The mechanism of action of 3-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Stereoisomers

cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride

- Molecular Formula: C₆H₁₁NO₂·HCl

- Molecular Weight : 165.61 g/mol

- CAS RN : 212755-84-5

- Melting Point : 199–202°C

- Key Differences: The amino and carboxylic acid groups are positioned at C2 and C1, respectively, creating a cis configuration. This positional isomerism may alter solubility and receptor binding compared to the target compound.

(1R,3S)-3-Aminocyclopentanecarboxylic Acid

- Molecular Formula: C₆H₁₁NO₂

- Molecular Weight : 129.15 g/mol

- CAS RN : 71830-08-5

- Melting Point : 172.1°C (decomposition)

- Key Differences: A stereoisomer of the target compound, differing in the spatial arrangement of the amino group. The (1R,3S) configuration may influence chiral recognition in biological systems.

(1S,3R)-3-Aminocyclopentanecarboxylic Acid

Derivatives with Additional Substituents

1-Amino-3,3-dimethylcyclopentane-1-carboxylic Acid Hydrochloride

- CAS RN : 1803601-18-4

Methyl 3-Aminocyclopentanecarboxylate

- Molecular Formula: C₇H₁₃NO₂

- Molecular Weight : 143.18 g/mol

- CAS RN : 1314922-38-7

- Hazards : Classified as acutely toxic (oral, Category 4), skin irritant (Category 2), and respiratory irritant (Category 3) .

- Key Differences : The esterification of the carboxylic acid group reduces polarity, altering bioavailability and metabolic stability compared to the hydrochloride salt form.

Cycloalkane-Based Analogs

1-Aminocyclobutane[11C]carboxylic Acid (ACBC)

- Key Pharmacological Data : Demonstrated tumor-seeking properties in preclinical models, with rapid clearance from blood and low excretion rates (3.6% in 2 hours) .

- Key Differences : The cyclobutane ring (smaller ring size) may enhance metabolic stability but reduce conformational flexibility compared to cyclopentane derivatives.

3-Amino-1-methyl-cyclohexanol Hydrochloride

- Molecular Formula: C₇H₁₆ClNO

- CAS RN : 1529782-20-4

- Key Differences: A cyclohexanol derivative with a hydroxyl group, introducing hydrogen-bonding capabilities absent in the target compound .

Comparative Data Table

| Compound Name | Molecular Formula | CAS RN | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| 3-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride | C₇H₁₃NO₂·HCl | Not Provided | Not Reported | Chiral, methyl-substituted cyclopentane |

| cis-2-Amino-1-cyclopentanecarboxylic acid HCl | C₆H₁₁NO₂·HCl | 212755-84-5 | 199–202 | Cis-configuration, positional isomer |

| (1R,3S)-3-Aminocyclopentanecarboxylic acid | C₆H₁₁NO₂ | 71830-08-5 | 172.1 (dec.) | Stereoisomer, high optical purity (98% ee) |

| 1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid HCl | C₈H₁₅NO₂·HCl | 1803601-18-4 | Not Reported | Dimethyl substitution, steric hindrance |

| 1-Aminocyclobutane[11C]carboxylic acid | C₅H₈NO₂ | Not Provided | Not Reported | Tumor-seeking agent, cyclobutane core |

Research Implications and Gaps

- Stereochemical Impact : The enantiomeric pair ((1R,3S) and (1S,3R)) demonstrates significant differences in melting points, suggesting divergent crystal packing or stability .

- Toxicity Profiles: While Methyl 3-aminocyclopentanecarboxylate shows acute toxicity, data for the hydrochloride salt form are lacking, necessitating further study .

- Pharmacological Potential: The tumor-targeting properties of ACBC highlight the need to evaluate cyclopentane analogs for similar applications.

Biological Activity

3-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride, also known as AMCA-HCl, is a cyclic amino acid derivative that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of AMCA-HCl, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- Molecular Formula : C7H13NO2

- Molecular Weight : 143.19 g/mol

- SMILES Notation : CC1(CCC(C1)N)C(=O)O

- InChI : InChI=1S/C7H13NO2/c1-7(6(9)10)3-2-5(8)4-7/h5H,2-4,8H2,1H3,(H,9,10)

AMCA-HCl exhibits biological activity primarily through its interaction with specific enzymes and receptors. The compound is believed to act as an inhibitor in various biochemical pathways, influencing enzyme activity and protein interactions:

- Enzyme Inhibition : AMCA-HCl has been studied for its potential to inhibit enzymes involved in metabolic pathways, particularly those related to amino acid metabolism. For instance, it has been shown to selectively inhibit human ornithine aminotransferase (hOAT), which is implicated in the progression of hepatocellular carcinoma (HCC) .

- Protein Interactions : The compound can bind to specific receptors or proteins, altering their activity. This interaction can lead to downstream effects on cellular signaling pathways and gene expression.

Biological Applications

AMCA-HCl has been investigated for several applications in medicinal chemistry and biological research:

-

Therapeutic Potential :

- Cancer Treatment : Due to its ability to inhibit hOAT, AMCA-HCl has been explored as a potential therapeutic agent for HCC and other cancers. Studies have demonstrated that pharmacological inhibition of hOAT can reduce tumor growth and lower levels of α-fetoprotein (AFP), a biomarker for HCC .

- Neuroprotective Effects : Research indicates that AMCA-HCl may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases by modulating neurotransmitter levels .

-

Synthesis and Drug Development :

- AMCA-HCl serves as a chiral building block in the synthesis of complex molecules used in drug development. Its structural features allow for the creation of novel compounds with enhanced biological activities .

Case Studies

Several studies have highlighted the biological activity of AMCA-HCl:

- Study on hOAT Inhibition : A study focused on the design and synthesis of analogues of AMCA-HCl demonstrated significant inhibition of hOAT. The most potent analogue showed an value indicating strong selectivity over other aminotransferases .

- Neuroprotective Mechanisms : Another investigation into the neuroprotective effects of AMCA-HCl revealed its role in modulating glutamate levels in neuronal cultures, suggesting potential applications in treating conditions like Alzheimer's disease .

Data Table: Biological Activity Summary

Q & A

Basic: What are the recommended synthetic routes for 3-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride, and what critical reaction parameters must be controlled?

Answer:

Synthesis typically involves cyclopentane ring functionalization via reductive amination or nucleophilic substitution. Key parameters include:

- Temperature control (e.g., maintaining 0–5°C during amine protection steps to prevent side reactions) .

- Inert atmosphere (argon/nitrogen) to avoid oxidation of sensitive intermediates .

- Use of hydrochloric acid in the final step to form the hydrochloride salt, enhancing stability .

- Reaction monitoring via TLC or HPLC to track intermediate formation .

Basic: What analytical techniques are essential for confirming the identity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm cyclopentane ring substitution patterns and amine/carboxylic acid functionality .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase methods with UV detection (e.g., C18 column, 0.1% TFA in mobile phase) to assess purity (>98%) .

- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]+ expected at 178.1 g/mol) .

- Melting Point Analysis : Compare observed values (e.g., 172–174°C) with literature data to detect impurities .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact (irritation risk) .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (respiratory hazard) .

- Spill Management : Absorb with silica gel or vermiculite; avoid water to prevent contamination .

- Storage : In airtight containers at 2–8°C, protected from light and moisture to maintain stability .

Advanced: How can researchers optimize the enantiomeric purity of this compound during synthesis?

Answer:

- Chiral Resolutions : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during amination steps to direct stereochemistry .

- Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to isolate enantiomers .

- Kinetic Control : Adjust reaction kinetics (e.g., low-temperature amination) to favor formation of the desired stereoisomer .

Advanced: What strategies are effective in resolving contradictory spectral data (e.g., NMR vs. X-ray crystallography) for structural confirmation?

Answer:

- Dynamic NMR Analysis : Probe temperature-dependent conformational changes (e.g., ring puckering) that may cause NMR signal splitting .

- X-ray Crystallography : Compare crystal structure data with computational models (DFT) to validate bond angles/geometry .

- Cross-Validation : Use 2D NMR (COSY, NOESY) to resolve overlapping signals and confirm spatial arrangements .

Advanced: How does the hydrochloride salt form influence the compound's solubility and stability in biological assays?

Answer:

- Solubility Enhancement : The hydrochloride salt increases aqueous solubility by forming ion-dipole interactions, critical for in vitro assays (e.g., IC50 measurements) .

- pH Stability : Buffers (pH 4–6) prevent freebase precipitation, maintaining bioactivity during long-term storage .

- Hygroscopicity Mitigation : Desiccants or lyophilization reduce moisture uptake, preserving chemical integrity .

Advanced: What experimental approaches are used to investigate the compound's interaction with enzymatic targets?

Answer:

- Enzyme Inhibition Assays : Measure IC50 via fluorogenic substrates (e.g., for proteases) under physiological pH and temperature .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with target enzymes .

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the cyclopentane scaffold and enzyme active sites .

Advanced: How can researchers address discrepancies in reported biological activity across studies?

Answer:

- Assay Standardization : Use common positive controls (e.g., known enzyme inhibitors) to normalize activity measurements .

- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out false negatives from rapid degradation .

- Batch-to-Batch Consistency : Verify enantiomeric purity and salt content (via HPLC and elemental analysis) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.